N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide
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Overview
Description
N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide is a synthetic organic compound that belongs to the class of triazole and benzodiazepine derivatives. These compounds are often studied for their potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-anxiety effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the formation of the benzodiazepine core, and finally, the coupling of these two moieties through an acetamide linkage. Common reagents used in these reactions include cyclobutylamine, hydrazine, and various acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, potentially altering its pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-anxiety properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or bind to receptors that regulate anxiety.
Comparison with Similar Compounds
Similar Compounds
- N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide
- N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide
- N-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide
Uniqueness
The uniqueness of This compound lies in its specific structural features, such as the cyclobutyl group and the combination of triazole and benzodiazepine moieties. These features may confer unique pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H18N6O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)acetamide |
InChI |
InChI=1S/C17H18N6O3/c24-13(20-17-21-14(22-23-17)9-4-3-5-9)8-12-16(26)18-11-7-2-1-6-10(11)15(25)19-12/h1-2,6-7,9,12H,3-5,8H2,(H,18,26)(H,19,25)(H2,20,21,22,23,24) |
InChI Key |
CZUKKDMPNJUXPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=NN2)NC(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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